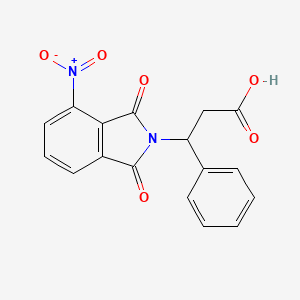
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, also known as BCPM, is a synthetic compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. BCPM has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for future cancer treatments.
Mécanisme D'action
The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. By inhibiting this enzyme, N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, which prevents cancer cells from dividing and spreading. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to increase the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide in lab experiments is its potent anticancer activity. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide. One potential area of study is the development of more efficient synthesis methods for N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could make it more accessible to researchers. Another area of research is the identification of the specific enzymes and pathways that are targeted by N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could provide insights into its mechanism of action. Additionally, future studies could focus on the development of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide-based therapies for cancer treatment.
Méthodes De Synthèse
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-benzoyl-4-chloroaniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of an intermediate product, which is then purified and reacted with thionyl chloride to yield N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process in preventing the spread of cancer.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c1-27-19-10-7-14(11-17(19)22)21(26)24-18-9-8-15(23)12-16(18)20(25)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXHCWUEDVNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)
![4-(2-methylphenoxy)-1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5168036.png)
![3'-benzyl 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5168045.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)